molecular formula C19H13N3O4S B11111189 N-(4-methoxyphenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

N-(4-methoxyphenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11111189
M. Wt: 379.4 g/mol
InChI Key: FUIHFGIPSGLJBX-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and an isoindole structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common method involves the formation of the thiazole ring through the Hantzsch thiazole synthesis, which includes the condensation of α-haloketones with thioamides. The isoindole structure can be synthesized via cyclization reactions involving phthalic anhydride and primary amines. The final step involves coupling the thiazole and isoindole intermediates under specific conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group yields quinones, while reduction of the isoindole carbonyl groups results in alcohols. Substitution reactions on the thiazole ring can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

N-(4-methoxyphenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its combination of a methoxyphenyl group, a thiazole ring, and an isoindole structure.

Properties

Molecular Formula

C19H13N3O4S

Molecular Weight

379.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)isoindole-5-carboxamide

InChI

InChI=1S/C19H13N3O4S/c1-26-13-5-3-12(4-6-13)21-16(23)11-2-7-14-15(10-11)18(25)22(17(14)24)19-20-8-9-27-19/h2-10H,1H3,(H,21,23)

InChI Key

FUIHFGIPSGLJBX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=NC=CS4

Origin of Product

United States

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